molecular formula C21H18N6O2S B12003564 2-((4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide CAS No. 573950-10-4

2-((4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B12003564
CAS No.: 573950-10-4
M. Wt: 418.5 g/mol
InChI Key: OXXUPGJOBNFPSM-UHFFFAOYSA-N
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Description

2-((4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.

    Thioether Formation: The thioether linkage is formed by reacting the triazole-pyridine intermediate with a thiol compound under mild conditions.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride derivative to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Reduced triazole derivatives

    Substitution Products: Various substituted triazole or pyridine derivatives

Scientific Research Applications

2-((4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and reactivity. It may exhibit antimicrobial, antifungal, or anticancer properties.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions, particularly those involving triazole and pyridine derivatives.

    Industrial Applications: The compound’s reactivity makes it useful in the synthesis of other complex organic molecules, which can be applied in material science and chemical engineering.

Mechanism of Action

The mechanism of action of 2-((4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole and pyridine rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide
  • 2-((4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-((4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide is unique due to the presence of the phenoxyphenyl group, which may enhance its binding affinity to molecular targets and increase its stability

Properties

CAS No.

573950-10-4

Molecular Formula

C21H18N6O2S

Molecular Weight

418.5 g/mol

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C21H18N6O2S/c22-27-20(15-10-12-23-13-11-15)25-26-21(27)30-14-19(28)24-16-6-8-18(9-7-16)29-17-4-2-1-3-5-17/h1-13H,14,22H2,(H,24,28)

InChI Key

OXXUPGJOBNFPSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=NC=C4

Origin of Product

United States

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